2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide
Description
2-(2-Anilinovinyl)-3-methyl-2-thiazolinium iodide is a heterocyclic compound featuring a thiazolinium core substituted with a methyl group at position 3 and a 2-anilinovinyl moiety at position 2. This cationic structure is stabilized by the iodide counterion. The compound is primarily utilized in the synthesis of merocyanine dyes, which are critical in silver halide photographic emulsions due to their light-absorbing properties . Its synthesis typically involves condensation reactions, such as refluxing with acetic anhydride and triethylamine in ethanol, followed by purification via recrystallization . The compound’s structure enables strong π-conjugation, making it valuable in optoelectronic applications.
Properties
CAS No. |
60878-87-7 |
|---|---|
Molecular Formula |
C12H15IN2S |
Molecular Weight |
346.23 g/mol |
IUPAC Name |
N-[(E)-2-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C12H14N2S.HI/c1-14-9-10-15-12(14)7-8-13-11-5-3-2-4-6-11;/h2-8H,9-10H2,1H3;1H |
InChI Key |
QXWBFLXDKHKGKY-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-] |
Isomeric SMILES |
C[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-] |
Canonical SMILES |
C[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-] |
Other CAS No. |
60878-87-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide typically involves the reaction of 2-methylthiazoline with aniline and iodine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The general reaction scheme is as follows:
Formation of 2-methylthiazoline: This can be achieved by the cyclization of 2-aminothiophenol with acetic acid.
Reaction with aniline: The 2-methylthiazoline is then reacted with aniline in the presence of iodine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide, potassium cyanide, or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolinium salts.
Scientific Research Applications
2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Trends
- Thermal Stability : Bis-thiazolium diiodides (e.g., 2f) exhibit higher decomposition temperatures (>200°C) compared to the target compound, attributed to their dimeric structure .
- Computational Insights : Molecular orbital analyses () suggest that substituents on the thiazolinium ring modulate electron density, affecting reactivity in dye formation .
Biological Activity
2-(2-Anilinovinyl)-3-methyl-2-thiazolinium iodide, also known as 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H15IN2S
- Molecular Weight : 346.23 g/mol
- CAS Number : 60878-87-7
The biological activity of 2-(2-anilinovinyl)-3-methyl-2-thiazolinium iodide is primarily attributed to its interaction with cellular components. It is believed to influence various biological pathways, including:
- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
- Fluorescent Properties : Used as a fluorescent dye in biochemical assays, aiding in the visualization of cellular processes.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of 2-(2-anilinovinyl)-3-methyl-2-thiazolinium iodide on human cancer cell lines. The compound demonstrated selective cytotoxicity, particularly towards breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 25 |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study published in the Journal of Antimicrobial Agents evaluated the compound's efficacy against multi-drug resistant strains. Results showed a significant reduction in bacterial growth, indicating its potential as a therapeutic agent.
- Fluorescent Dye Applications : Research highlighted its application as a fluorescent probe in live-cell imaging, providing insights into cellular dynamics and interactions.
- Cytotoxicity Assessment : A study published in the Journal of Cancer Research explored the compound's mechanism of action through apoptosis induction in cancer cells, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
